
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
Übersicht
Beschreibung
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is an organic compound with a molecular formula of C9H10BrClO. It is a colorless, low-melting solid that is soluble in organic solvents. It is a commonly used reagent in organic synthesis and is used in the preparation of various pharmaceuticals and other compounds. 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene has a wide range of applications in research, industrial, and medical fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, has been developed. This method involves reactions between differently substituted phenol and aniline derivatives with propargyl bromide, showing high yields and potential for antibacterial and antiurease activities. The synthesis process is optimized by selecting appropriate solvents and bases, highlighting the significance of electron-withdrawing groups in facilitating product formation. This synthesis route is noted for its low cost, high efficiency, and the potential biological activity of the synthesized compounds (Batool et al., 2014).
Material Science Applications
In material science, the compound has been used as a building block for advanced polymer synthesis. For instance, it served as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the development of poly(p-phenylene) graft copolymers with unique solubility and thermal properties. This application demonstrates the compound's role in creating polymers with potential for diverse material science applications (Cianga, Hepuzer, & Yagcı, 2002).
Chemical Characterization and Derivative Synthesis
Chemical characterization and further derivative synthesis of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene have been explored, demonstrating its versatility in organic synthesis. This includes the preparation of novel non-peptide CCR5 antagonists through reactions with piperidin-4-one derivatives, showcasing the compound's utility in synthesizing biologically active molecules. Such studies provide insights into the structural properties and potential therapeutic applications of the derivatives synthesized from this compound (Cheng De-ju, 2014).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGHSMTOIWQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



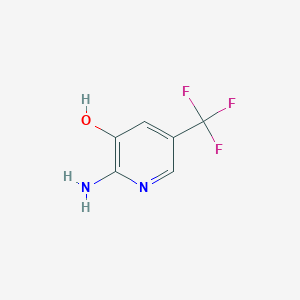
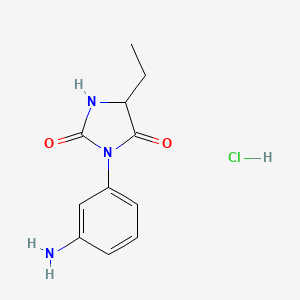

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)

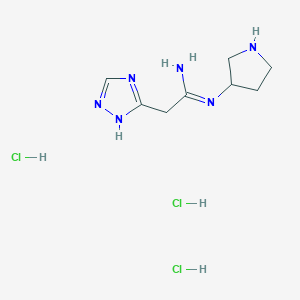

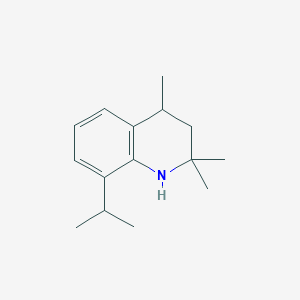
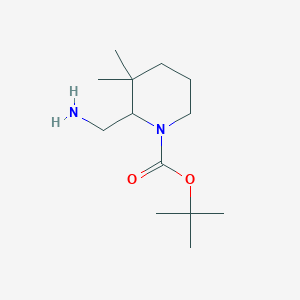
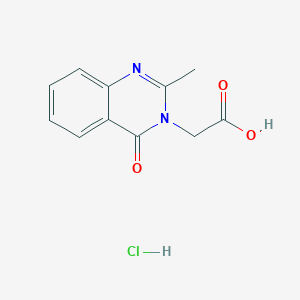
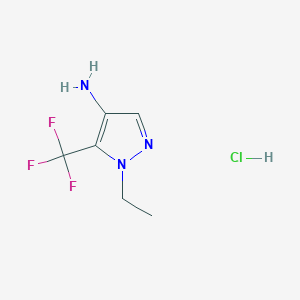

copper(I)](/img/structure/B1528346.png)
